5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
The compound 5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazol-2-one derivative characterized by a partially saturated bicyclic framework. Key structural features include:
- 4,6-Dinitro substituents: Electron-withdrawing nitro groups enhance reactivity and may confer explosive properties.
- 5-Fluoro substituent: Increases lipophilicity and metabolic stability compared to non-fluorinated analogs.
- 2,3-Dihydro configuration: Reduces aromaticity, altering electronic properties compared to fully unsaturated analogs.
The molecular formula is C₈H₁₁FN₄O₅, with a molecular weight of 262 g/mol.
Properties
IUPAC Name |
5-fluoro-1,3-dimethyl-4,6-dinitrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O5/c1-11-5-3-4(13(16)17)6(10)8(14(18)19)7(5)12(2)9(11)15/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOALPRNJEBLOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C(=C2N(C1=O)C)[N+](=O)[O-])F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multi-step organic reactions. One common approach is the nitration of a precursor benzodiazolone compound, followed by selective fluorination and methylation steps. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) or metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN) or ammonia (NH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of new functional groups, such as cyano or amino groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one can be employed as a probe to study biological systems. Its fluorescent properties may be utilized in imaging techniques to visualize cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other chemical products. Its unique chemical structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Domperidone (5-Chloro-1-{1-[3-(2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-Yl)Propyl]Piperidin-4-Yl}-2,3-Dihydro-1H-1,3-Benzodiazol-2-One)
Molecular Formula : C₂₂H₂₄ClN₅O₂
Molecular Weight : 425.91 g/mol
Key Features :
Comparison with Target Compound :
| Property | Target Compound | Domperidone |
|---|---|---|
| Substituents | 5-F, 1,3-diCH₃, 4,6-diNO₂ | 5-Cl, piperidinylpropyl chain |
| Molecular Weight | 262 g/mol | 425.91 g/mol |
| Electron Effects | Strongly electron-withdrawing (NO₂) | Moderate (Cl, alkyl chains) |
| Biological Activity | Not reported (speculative) | Antiemetic, dopamine antagonist |
Domperidone’s larger size and flexible chain enable receptor binding, while the target compound’s compact structure may favor energetic or catalytic uses .
5-(2-Amino-1,3-Thiazol-4-Yl)-2,3-Dihydro-1H-1,3-Benzodiazol-2-One
Key Features :
- Amino-thiazole substituent at position 5.
- 2,3-Dihydro framework similar to the target compound.
Comparison :
| Property | Target Compound | 5-(2-Amino-Thiazol-4-Yl) Analogue |
|---|---|---|
| Substituents | 5-F, 1,3-diCH₃, 4,6-diNO₂ | 5-(2-Amino-thiazol-4-yl) |
| Functional Groups | Nitro, fluoro, methyl | Amino, thiazole |
| Potential Applications | High-energy material (speculative) | Pharmaceutical (e.g., kinase inhibition) |
The amino-thiazole group in the analogue enables hydrogen bonding and metal coordination, contrasting with the target compound’s nitro groups, which favor redox reactivity .
6-(Benzo[d][1,3]Dioxol-5-Yloxy)-5-Fluoro-2-(Substituted Phenyl)-1H-Benzo[d]Imidazole
Key Features :
- Benzimidazole core (fully unsaturated vs. dihydro in target compound).
- Benzo[d][1,3]dioxol-5-yloxy and substituted phenyl groups.
Comparison :
| Property | Target Compound | Benzo[d]Imidazole Analogue |
|---|---|---|
| Core Structure | 2,3-Dihydro-1H-1,3-benzodiazol-2-one | Benzo[d]imidazole (unsaturated) |
| Synthesis | Likely requires nitration steps | Condensation of diamine and aldehyde |
| Substituent Effects | Electron-withdrawing (NO₂, F) | Electron-donating (aryloxy) |
The analogue’s aryloxy groups enhance π-π stacking, while the target compound’s nitro groups may destabilize the aromatic system, increasing sensitivity to external stimuli .
Biological Activity
5-Fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound is characterized by the presence of multiple functional groups, including fluorine, nitro, and methyl groups. Its chemical structure allows for diverse interactions with biological systems.
| Property | Value |
|---|---|
| IUPAC Name | 5-fluoro-1,3-dimethyl-4,6-dinitrobenzodiazol-2-one |
| CAS Number | 1803602-03-0 |
| Molecular Formula | C9H7FN4O5 |
| Molecular Weight | 244.17 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may act as an enzyme inhibitor or modulate receptor activity. The specific mechanisms include:
- Enzyme Interaction: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors, altering their signaling pathways.
Biological Applications
-
Medicinal Chemistry:
- The compound has been investigated for its potential as a lead compound in drug discovery due to its unique structure and biological activity. Its ability to interact with specific biological targets makes it a candidate for developing new pharmaceuticals.
-
Fluorescent Probe:
- Its fluorescent properties allow it to be used as a probe in imaging techniques for studying cellular processes. This application is particularly valuable in biological research where visualization of cellular dynamics is crucial.
-
Industrial Applications:
- Beyond medicinal uses, it may also be employed in the production of dyes and pigments due to its chemical stability and reactivity.
Case Studies and Research Findings
Recent studies have focused on the biological effects of this compound:
Study 1: Enzyme Inhibition
A study aimed at evaluating the inhibitory effects of the compound on specific enzymes showed promising results. The compound was found to significantly reduce enzyme activity in vitro, suggesting potential therapeutic applications in diseases where these enzymes are overactive.
Study 2: Cellular Imaging
Another research project utilized the compound as a fluorescent probe. It successfully labeled specific cellular components in live cells, demonstrating its utility in real-time imaging studies.
Study 3: Drug Development
In a preclinical trial setting, derivatives of this compound were tested for anti-cancer properties. Results indicated that certain modifications enhanced its efficacy against tumor cells while minimizing toxicity to normal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
